N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
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Overview
Description
N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a carbamoyl group, and a triazoloquinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves several steps:
Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Attachment of the Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.
Formation of the Sulfanyl Linkage: This can be done through thiol-ene click chemistry or other sulfur-based coupling reactions.
Final Coupling with Butan-2-yl Group: This step may involve alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Potential use in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions may lead to the modulation of biochemical pathways, resulting in the desired biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-3-[1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
- N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Uniqueness
The presence of the fluorophenyl group in N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide may confer unique properties, such as increased metabolic stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic profiles compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-3-15(2)26-20(32)12-13-30-22(34)18-6-4-5-7-19(18)31-23(30)28-29-24(31)35-14-21(33)27-17-10-8-16(25)9-11-17/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEVJONKBKAIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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